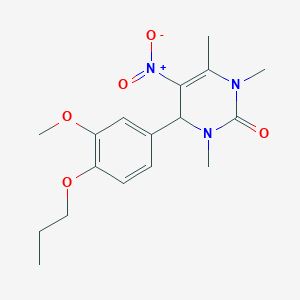
4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring composed of two carbon atoms and four nitrogen atoms, and a ketone, characterized by a carbonyl group (C=O) linked to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidinone ring, with various substituents attached at different positions. These include a nitro group (-NO2), a methyl group (-CH3), and a phenyl group with methoxy (-OCH3) and propoxy (-OCH2CH2CH3) substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The ketone could undergo reactions typical of carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carbonyl groups, as well as the ether groups in the methoxy and propoxy substituents, could impact its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A method for synthesizing 5-arylamino-substituted pyrimidines, which includes variants with methoxy groups at different positions, has been developed. This method combines the Buchwald-Hartwig cross-coupling reaction and nucleophilic substitution of the nitro group. The synthesized compounds, particularly those with trimethoxyphenoxy substituents, have demonstrated significant antibacterial activity against gonococcal infections, surpassing the effectiveness of the commercial drug Spectinomycin in some cases (Verbitskiy et al., 2021).
Anti-inflammatory and Antimicrobial Properties
A one-pot synthesis approach has been employed to create pyrimidinothiazolidinones with significant anti-inflammatory and antimicrobial activities. This synthesis involves the reaction of certain dihydropyrimidin-thiones with various electrophiles, leading to compounds that have shown promising results against bacterial and fungal agents, as well as moderate anti-inflammatory effects (Lingappa et al., 2010).
Electrophilic Ipso-Substitution Reactions
The behavior of methyl and methoxycarbonyl groups in thieno[2,3-d]pyrimidin-4-ones under nitrating conditions has been explored, revealing diverse reaction pathways. These pathways include electrophilic ipso-substitution of methyl groups by nitro groups and their oxidation to carboxyl groups, highlighting the compound's potential for further chemical modifications and applications (Zh. et al., 2013).
Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives
Investigations into the chemical reactivity of Biginelli-type compounds have led to the synthesis of new dihydropyrimidine derivatives. This research demonstrates the compounds' versatility in undergoing various substitutions and modifications, contributing to the development of novel molecules with potential biological activities (Namazi et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-6-9-25-13-8-7-12(10-14(13)24-5)16-15(20(22)23)11(2)18(3)17(21)19(16)4/h7-8,10,16H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFMAMKEQFFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2C)C)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
![N-(2-ethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2575016.png)
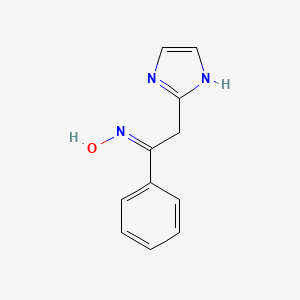
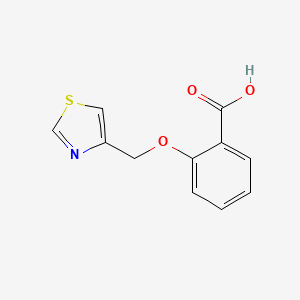
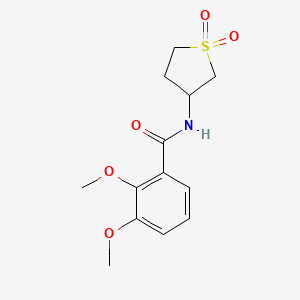

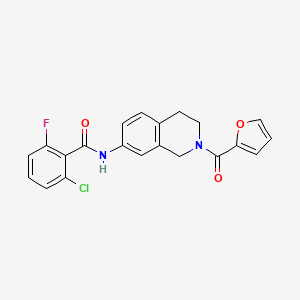
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
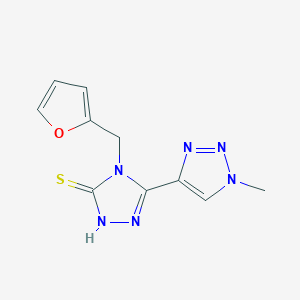
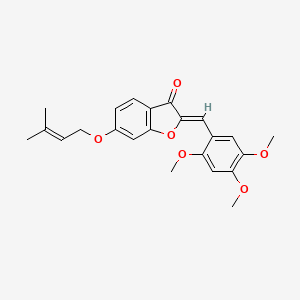
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
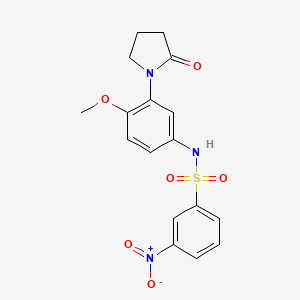
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
